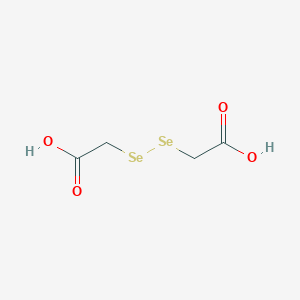
dibutyl prop-2-ynyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
dibutyl prop-2-ynyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of both dibutyl and propargyl groups attached to a phosphate moiety
准备方法
Synthetic Routes and Reaction Conditions
dibutyl prop-2-ynyl phosphate can be synthesized through the esterification of propargyl alcohol with dibutyl phosphate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of dibutyl propargyl phosphate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or chromatography, ensures the production of high-quality dibutyl propargyl phosphate.
化学反应分析
Types of Reactions
dibutyl prop-2-ynyl phosphate undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted organophosphates.
科学研究应用
dibutyl prop-2-ynyl phosphate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of flame retardants and plasticizers due to its chemical stability and reactivity.
作用机制
The mechanism of action of dibutyl propargyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The propargyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, thereby affecting cellular processes.
相似化合物的比较
Similar Compounds
Dibutyl phosphate: Lacks the propargyl group and has different reactivity and applications.
Propargyl phosphate: Contains the propargyl group but lacks the dibutyl groups, leading to different chemical properties.
Tributyl phosphate: Contains three butyl groups and is used primarily as a plasticizer and solvent.
Uniqueness
dibutyl prop-2-ynyl phosphate is unique due to the presence of both dibutyl and propargyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
18687-46-2 |
|---|---|
分子式 |
C11H21O4P |
分子量 |
248.26 g/mol |
IUPAC 名称 |
dibutyl prop-2-ynyl phosphate |
InChI |
InChI=1S/C11H21O4P/c1-4-7-10-14-16(12,13-9-6-3)15-11-8-5-2/h3H,4-5,7-11H2,1-2H3 |
InChI 键 |
SBVUHOGAKJAIPK-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OCC#C |
规范 SMILES |
CCCCOP(=O)(OCCCC)OCC#C |
Key on ui other cas no. |
18687-46-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)












